5-(4-n-Butylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(4-n-Butylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-n-Butylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

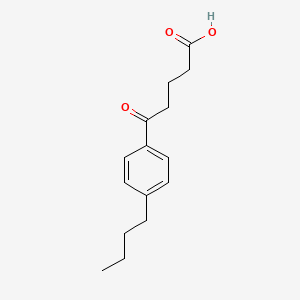

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBYDYBBXCCCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373830 | |

| Record name | 5-(4-butylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97678-95-0 | |

| Record name | 5-(4-butylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-n-Butylphenyl)-5-oxovaleric acid molecular weight

An In-Depth Technical Guide to 5-(4-n-Butylphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(4-n-Butylphenyl)-5-oxovaleric acid, a keto-acid derivative with significant potential as a molecular scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, provides a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation, and outlines rigorous analytical methods for its characterization and quality control. Furthermore, we explore its prospective applications as a versatile building block in the design of novel therapeutics, drawing parallels with structurally related compounds in modern drug discovery. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of modern drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds that can be readily modified to optimize biological activity and pharmacokinetic profiles. 5-(4-n-Butylphenyl)-5-oxovaleric acid emerges as a compound of interest due to its unique structural amalgamation:

-

A Substituted Aromatic Ring: The 4-n-butylphenyl group provides a lipophilic anchor, crucial for interactions with hydrophobic pockets in biological targets. The n-butyl substituent, as opposed to isomers like tert-butyl, offers a different steric and electronic profile that can be exploited in structure-activity relationship (SAR) studies to fine-tune binding affinity and metabolic stability.

-

A Keto-Acid Moiety: The presence of both a ketone and a carboxylic acid group offers two distinct points for chemical modification. This dual functionality allows for the synthesis of a diverse library of derivatives, such as amides, esters, and complex heterocyclic systems, which are staples in pharmaceutical compounds.[1]

This guide serves as a Senior Application Scientist's perspective on harnessing the potential of this molecule, from its synthesis in the lab to its strategic implementation in a drug discovery pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and characteristics of 5-(4-n-Butylphenyl)-5-oxovaleric acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 248.32 g/mol | [2] |

| Molecular Formula | C₁₅H₂₀O₃ | [2] |

| CAS Number | 97678-95-0 | [2] |

| IUPAC Name | 5-(4-butylphenyl)-5-oxopentanoic acid | [2] |

| InChI Key | QUBYDYBBXCCCEA-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥97% | [2] |

Synthesis and Mechanistic Insights: A Friedel-Crafts Approach

The most logical and industrially scalable route to synthesize 5-(4-n-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Causality of the Synthetic Design: The choice of a Friedel-Crafts reaction is deliberate. It is a well-established, high-yielding method for acylating aromatic rings.[3] Using glutaric anhydride as the acylating agent directly installs the required five-carbon keto-acid chain in a single, efficient step. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst because it strongly activates the anhydride, generating a potent acylium ion electrophile necessary to overcome the aromaticity of the butylbenzene ring. The para-substitution is the major expected product due to the ortho, para-directing nature of the alkyl group and the steric hindrance at the ortho position.

Experimental Protocol: Synthesis

Objective: To synthesize 5-(4-n-Butylphenyl)-5-oxovaleric acid with a purity of ≥97%.

Materials:

-

n-Butylbenzene (Reagent Grade)

-

Glutaric Anhydride (≥98%)

-

Anhydrous Aluminum Chloride (AlCl₃) (≥99%)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Toluene (for recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen inlet), add anhydrous aluminum chloride (2.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask and cool the suspension to 0-5 °C in an ice bath. The use of an anhydrous solvent is critical to prevent quenching the Lewis acid catalyst.

-

Reagent Addition: Dissolve n-butylbenzene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Workup and Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid (100 mL). This step hydrolyzes the aluminum complexes and protonates the carboxylate, precipitating the product.[3]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Recrystallize the solid from a hot toluene/heptane mixture to obtain pure 5-(4-n-Butylphenyl)-5-oxovaleric acid as a crystalline solid.

Workflow Visualization: Synthesis and Purification

Caption: Workflow for the synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Analytical and Quality Control Protocols

Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. This ensures that downstream biological assays are conducted on a well-characterized entity, lending trustworthiness to the results.

Primary Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the butyl chain, and the aliphatic protons of the valeric acid chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₅H₂₀O₃).

Purity Assessment via High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecule drug candidates. A reverse-phase method is most suitable for this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of the synthesized 5-(4-n-Butylphenyl)-5-oxovaleric acid by calculating the area percentage of the main peak.

Instrumentation and Parameters:

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for separating non-polar to moderately polar compounds.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure the carboxylic acid is protonated for consistent retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. |

| Gradient | 30% B to 95% B over 15 min | A gradient ensures efficient elution of the analyte while separating it from more polar or non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl ketone chromophore provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep. | 1 mg/mL in Acetonitrile | The compound is soluble in organic solvents.[6] |

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Workflow Visualization: Analytical QC

Caption: Quality control workflow for purity analysis by HPLC.

Applications in Drug Discovery and Development

5-(4-n-Butylphenyl)-5-oxovaleric acid is not merely a chemical entity but a strategic starting point for creating novel therapeutics. Its value lies in its role as a versatile intermediate.

-

Scaffold for Library Synthesis: The dual ketone and carboxylic acid functionalities allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogs for high-throughput screening.

-

Modulation of Pharmacokinetics: The n-butylphenyl group is a key modulator of lipophilicity (LogP). In drug design, optimizing LogP is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties. By synthesizing analogs with different alkyl chains (e.g., ethyl, propyl, iso-propyl), researchers can systematically study how lipophilicity affects a compound's biological activity and pharmacokinetic profile.[6][7][8]

-

Intermediate for Complex Heterocycles: The keto-acid can be used to construct various heterocyclic ring systems (e.g., pyridazinones, pyrazoles), which are prevalent in many approved drugs. For example, related phenyl-substituted scaffolds are key components of kinase inhibitors and other targeted therapies.[1][9]

-

Precursor for Biologically Active Molecules: Dichlorophenyl groups, structurally related to the butylphenyl moiety, are found in compounds developed as anticancer agents.[1] The title compound can serve as a precursor for creating analogues with potential therapeutic activity. Extensive structure-activity relationship (SAR) studies on similar scaffolds have led to the discovery of potent drug candidates, such as the CFTR potentiator Ivacaftor, which features a di-tert-butyl-hydroxyphenyl group.[10]

Safe Handling and Storage

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. The following guidelines are based on best practices for handling keto-acid compounds.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-(4-n-Butylphenyl)-5-oxovaleric acid represents a valuable and versatile tool for the medicinal chemist. Its straightforward synthesis, combined with its dual functional handles and tunable lipophilic tail, makes it an ideal scaffold for generating novel chemical entities. This guide has provided the essential technical framework—from synthesis to analysis and strategic application—to empower researchers to confidently incorporate this compound into their drug discovery programs, with a steadfast commitment to scientific rigor and safety.

References

-

Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester . PubChem, National Library of Medicine. [Link]

-

Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols . MDPI. [Link]

-

Conceivable routes for the synthesis of C5 α,ω-diols... . ResearchGate. [Link]

-

An Overview of Analytical Methods for Bisphenol A . Semantic Scholar. [Link]

- The preparation method of 2,4- di-t-butyl -5- amino phenols.

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens . MDPI. [Link]

-

NMAM METHOD 2005 . Centers for Disease Control and Prevention (CDC). [Link]

-

Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator . PubMed, National Library of Medicine. [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one . The Pharma Review. [Link]

-

Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs . National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-(4-n-Butylphenyl)-5-oxovaleric acid | 97678-95-0 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]

- 7. scbt.com [scbt.com]

- 8. 34670-05-8|5-(4-n-Propylphenyl)-5-oxovaleric acid|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 5-(4-n-Butylphenyl)-5-oxovaleric Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety considerations for 5-(4-n-Butylphenyl)-5-oxovaleric acid (CAS No. 97678-95-0). As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds to provide a robust framework for safe handling and use in a laboratory setting. It is critical to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the safety protocols outlined herein are based on the known hazards of its core functional groups: a carboxylic acid and an aromatic ketone.

Compound Identity and Known Properties

5-(4-n-Butylphenyl)-5-oxovaleric acid is an organic compound with the linear formula C15H20O3. Its structure consists of a valeric acid chain where the C5 position is substituted with a 4-n-butylphenyl ketone group. This bifunctional nature dictates its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 97678-95-0 | Sigma-Aldrich |

| Linear Formula | C15H20O3 | Sigma-Aldrich |

| IUPAC Name | 5-(4-butylphenyl)-5-oxopentanoic acid | Sigma-Aldrich |

| InChI Key | QUBYDYBBXCCCEA-UHFFFAOYSA-N | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

Hazard Identification and Classification: An Inferential Analysis

In the absence of a specific SDS, a hazard assessment must be conducted by examining analogous compounds. Structurally related molecules such as 5-phenyl-5-oxopentanoic acid and various substituted valeric acids suggest that 5-(4-n-Butylphenyl)-5-oxovaleric acid should be handled as a substance with the following potential hazards.

Likely Hazard Statements based on Analogous Compounds:

-

H314: Causes severe skin burns and eye damage. (Inferred from isovaleric acid)[1]

-

H318: Causes serious eye damage. (Inferred from n-valeric acid and isovaleric acid)[1][2]

-

H335: May cause respiratory irritation. (Inferred from 5-phenylvaleric acid)[3]

-

H412: Harmful to aquatic life with long-lasting effects. (Inferred from n-valeric acid)[2]

The presence of the carboxylic acid moiety is the primary driver for the corrosive and irritant properties, while the large organic structure suggests potential for environmental persistence.

Safe Handling and Personal Protective Equipment (PPE)

A cautious approach is paramount when handling this compound. The following protocols are based on best practices for managing corrosive and irritant chemicals in a research environment.

Engineering Controls

-

Ventilation: All work with 5-(4-n-Butylphenyl)-5-oxovaleric acid, especially when handling the solid powder or creating solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]

-

Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause severe eye damage. |

| Hand Protection | Nitrile or other chemically resistant gloves.[1] | Prevents direct skin contact which may lead to chemical burns. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces. |

| Respiratory Protection | Not typically required when used in a fume hood. If weighing outside of a hood, a NIOSH-approved particulate respirator may be necessary. | Minimizes the risk of inhaling irritating dust particles. |

Experimental Workflow: Safe Weighing and Solubilization

The following diagram and protocol outline a self-validating system for the safe preparation of a stock solution of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Caption: A logical workflow for the safe handling and preparation of a solution of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Protocol for Weighing and Solubilization:

-

Preparation:

-

Don all required PPE as outlined in the table above.

-

Ensure the chemical fume hood is on and functioning correctly.

-

Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, appropriate solvent).

-

-

Weighing:

-

Place a weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of 5-(4-n-Butylphenyl)-5-oxovaleric acid to the weigh boat, avoiding the creation of dust.

-

-

Solubilization:

-

Transfer the weighed solid to a beaker containing a stir bar.

-

Slowly add the desired solvent (e.g., DMSO, DMF, or an appropriate alcohol) to the beaker.

-

Place the beaker on a stir plate and mix until the solid is fully dissolved.

-

-

Cleanup:

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

-

Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.

-

Wipe down the work surface in the fume hood.

-

Properly doff PPE, washing hands thoroughly afterward.[2]

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Incompatible Materials: Based on the carboxylic acid functionality, avoid storage with strong bases and oxidizing agents to prevent exothermic or hazardous reactions.[2]

-

Segregation: Store separately from incompatible materials, ideally in a cabinet designated for corrosive organic acids.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation or burns develop, seek medical attention.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Disposal Considerations

All waste containing 5-(4-n-Butylphenyl)-5-oxovaleric acid must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container for solid chemical waste.

-

Liquid Waste: Collect in a designated, labeled, and sealed container for corrosive organic liquid waste.

-

Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

References

- Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid.

- Penta chemicals. (2024, November 26). Isovaleric acid.

- ChemBK. (2024, April 9). 5-Phenyl-5-oxopentanoic acid.

- Sigma-Aldrich. (n.d.). 5-(4-n-Butylphenyl)-5-oxovaleric acid.

- Vulcanchem. (n.d.). 5-(4-iso-Propylphenyl)-5-oxovaleric acid.

- Santa Cruz Biotechnology. (2020, September 3). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Formyl-5-oxopentanoic acid.

- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 5-(4-Biphenyl)-5-oxovaleric acid.

- BLDpharm. (n.d.). 5-(4-n-Propylphenyl)-5-oxovaleric acid.

- NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage.

Sources

A Comprehensive Technical Guide to 5-(4-n-Butylphenyl)-5-oxovaleric Acid for Advanced Research and Development

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

5-(4-n-Butylphenyl)-5-oxovaleric acid, a substituted aromatic keto-acid, represents a pivotal molecular scaffold for the synthesis of a diverse array of bioactive compounds. Its unique structural features, comprising a lipophilic n-butylphenyl tail, a central ketone carbonyl group, and a terminal carboxylic acid, render it a versatile precursor in the design of novel therapeutics. This guide provides an in-depth exploration of the commercial sourcing, synthesis, quality control, and potential applications of this compound, tailored for researchers, medicinal chemists, and professionals in the drug development sector. The strategic incorporation of the n-butylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making a thorough understanding of this intermediate paramount for successful drug design endeavors.

Commercial Sourcing and Supplier Landscape: Navigating the Market for 5-(4-n-Butylphenyl)-5-oxovaleric Acid

The acquisition of high-quality starting materials is the cornerstone of any successful research and development program. For 5-(4-n-Butylphenyl)-5-oxovaleric acid (CAS No. 97678-95-0), the commercial landscape is primarily occupied by specialized chemical suppliers. Notably, two key vendors have been identified: Rieke Metals, with distribution through Sigma-Aldrich, and Oakwood Chemical.

A critical consideration for researchers is the current availability of this compound. Both primary suppliers have indicated that the product may be subject to limited stock or regional sales restrictions. Therefore, proactive communication with these suppliers is essential to ascertain lead times and availability for specific geographical locations.

Below is a comparative overview of the product specifications from these suppliers:

| Supplier | Product Code | Purity Specification | Physical Form | CAS Number | Molecular Weight | Notes |

| Rieke Metals (via Sigma-Aldrich) | RIE156330767 | 97% | Not specified | 97678-95-0 | 248.32 | May have regional sales restrictions. |

| Oakwood Chemical | 022998 | 95% | Solid | 97678-95-0 | 248.32 | Melting Point: 100-103 °C[1]. Listed as "Out of Stock - Inquire"[1]. |

Researchers are advised to request a Certificate of Analysis (CoA) from the chosen supplier prior to purchase to confirm the purity and identity of the specific lot.

Synthetic Protocol: A Validated Approach to Laboratory-Scale Preparation

For instances where commercial availability is a constraint or custom synthesis is preferred, a robust synthetic protocol is invaluable. The most logical and widely applicable method for the synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired keto-acid.

Diagram of the Synthetic Workflow

Caption: Friedel-Crafts acylation workflow.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of glutaric anhydride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.

-

Aromatic Substrate Addition: Following the complete addition of the anhydride solution, add n-butylbenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 5-(4-n-Butylphenyl)-5-oxovaleric acid as a solid.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The purity and structural integrity of 5-(4-n-Butylphenyl)-5-oxovaleric acid are critical for its successful application in drug discovery. A comprehensive quality control regimen should be employed to validate each batch.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile is typically effective. The presence of a single major peak indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the n-butylphenyl group, the aliphatic protons of the butyl chain and the valeric acid backbone, and the carboxylic acid proton.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

-

Melting Point Analysis: A sharp melting point range, as provided by Oakwood Chemical (100-103 °C), is a good indicator of purity[1].

Data Presentation: Expected Analytical Profile

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic, aliphatic (butyl and valeryl), and carboxylic acid protons with appropriate integrations and splitting patterns. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the ketone and carboxylic acid carbonyls. |

| LC-MS | A major peak in the chromatogram with a mass corresponding to the expected molecular weight (248.32 g/mol ). |

| Purity (HPLC) | ≥95% (as per supplier specifications). |

Applications in Drug Development: A Scaffold for Innovation

The structural motifs present in 5-(4-n-Butylphenyl)-5-oxovaleric acid make it an attractive starting material for the synthesis of a variety of pharmacologically active molecules. The keto-acid functionality allows for a wide range of chemical transformations, enabling the creation of diverse chemical libraries for screening.

Potential Therapeutic Targets and Applications

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active sites of various enzymes, while the n-butylphenyl group can occupy hydrophobic pockets. This makes it a suitable scaffold for developing inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer.

-

Receptor Modulators: The aromatic ring and the lipophilic tail can be modified to interact with various cell surface and nuclear receptors.

-

Antimicrobial Agents: The core structure can be elaborated to generate novel antimicrobial compounds.

Logical Flow for Derivative Synthesis and Screening

Caption: Drug discovery workflow.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

5-(4-n-Butylphenyl)-5-oxovaleric acid is a valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. While its commercial availability may require careful planning, its straightforward synthesis via Friedel-Crafts acylation provides a reliable alternative. A rigorous approach to quality control, employing a suite of analytical techniques, is essential to ensure the integrity of this starting material. For researchers and drug development professionals, a deep understanding of the sourcing, synthesis, and application of this keto-acid will undoubtedly facilitate the discovery of the next generation of innovative medicines.

References

-

Oakwood Chemical. 5-(4-n-Butylphenyl)-5-oxovaleric acid. [Link]

- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

Science Ready. Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. [Link]

-

PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-n-Butylphenyl)-5-oxovaleric acid is a ketoacid derivative of valeric acid. The presence of both a hydrophobic n-butylphenyl group and a hydrophilic carboxylic acid moiety gives this molecule amphiphilic properties, making it a compound of interest in medicinal chemistry and materials science. Its structural similarity to other biologically active phenyloxovaleric acids suggests potential applications as an intermediate in the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Synthesis Overview: The Friedel-Crafts Acylation Approach

The most direct and common method for the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion. The electron-rich aromatic ring of n-butylbenzene then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the n-butyl group, the acylation occurs predominantly at the para position, minimizing steric hindrance. Subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and yields the final product. A key advantage of Friedel-Crafts acylation is the stability of the acylium ion, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[1]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 5-(4-n-Butylphenyl)-5-oxovaleric Acid in Human Plasma

An Application Note for Drug Development Professionals

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(4-n-Butylphenyl)-5-oxovaleric acid in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The assay has been developed and validated to meet the rigorous standards required for pharmacokinetic studies in drug development, demonstrating excellent linearity, accuracy, precision, and a low lower limit of quantification (LLOQ). This protocol provides a reliable bioanalytical tool for researchers and scientists engaged in the preclinical and clinical development of therapeutic agents related to this compound.

Introduction: The Need for Precise Quantification

5-(4-n-Butylphenyl)-5-oxovaleric acid is a small molecule of interest in pharmaceutical research. As with any drug candidate, understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to assessing its safety and efficacy.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis in drug development, offering unparalleled sensitivity and selectivity for quantifying compounds in complex biological matrices like plasma.[1][2]

This guide provides a comprehensive, field-tested protocol for the quantification of 5-(4-n-Butylphenyl)-5-oxovaleric acid. It is designed not merely as a set of instructions, but as an explanatory framework, detailing the scientific rationale behind each step to empower researchers to adapt and troubleshoot the method effectively. The validation principles outlined herein are grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance to ensure data integrity and regulatory compliance.[3][4]

Analyte Physicochemical Properties & Method Strategy

A successful bioanalytical method is built upon a thorough understanding of the analyte's properties.

Table 1: Physicochemical Properties of 5-(4-n-Butylphenyl)-5-oxovaleric acid

| Property | Value | Source / Rationale |

|---|---|---|

| Chemical Structure | Based on IUPAC Name | |

| Molecular Formula | C₁₅H₂₀O₃ | |

| Molecular Weight | 248.32 g/mol | |

| IUPAC Name | 5-(4-butylphenyl)-5-oxopentanoic acid | |

| Key Functional Groups | Carboxylic Acid, Ketone, Phenyl Ring | Structural analysis |

| Predicted pKa | ~4.6 | The carboxylic acid group is acidic. Value is inferred from structurally similar compounds.[5] |

| Predicted Polarity | Amphiphilic | Possesses a polar carboxylic acid head and a nonpolar butylphenyl tail.[5] |

Causality Behind Method Choices:

-

Reversed-Phase Chromatography: The significant nonpolar character of the n-butylphenyl group dictates the use of reversed-phase chromatography (e.g., a C18 column), which separates compounds based on hydrophobicity.[6]

-

Negative Ion ESI: The carboxylic acid group is easily deprotonated, making it highly suitable for sensitive detection in negative ion mode electrospray ionization (ESI) as the [M-H]⁻ ion.

-

Protein Precipitation (PPT): For high-throughput analysis, PPT with acetonitrile is selected as the sample preparation strategy. It is a simple, fast, and cost-effective method for efficiently removing the bulk of plasma proteins.[7] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner samples, PPT provides a pragmatic balance of speed and cleanliness for many applications.[8][9]

Detailed Experimental Protocols

Materials and Reagents

-

5-(4-n-Butylphenyl)-5-oxovaleric acid reference standard (≥97% purity)

-

Internal Standard (IS): 5-(4-tert-Butylphenyl)-5-oxovaleric acid (structurally similar analog) or a stable isotope-labeled version (e.g., ¹³C₆-5-(4-n-Butylphenyl)-5-oxovaleric acid).

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Preparation of Standards and Quality Controls (QCs)

Rationale: Creating a calibration curve with known concentrations is essential to translate the signal response from the mass spectrometer into a quantifiable concentration in unknown samples.[10] Quality control samples at low, medium, and high concentrations are analyzed alongside study samples to ensure the accuracy and precision of the run.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standard solutions for spiking the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 200, 500, 1000 ng/mL). Prepare QC samples in a similar manner at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation: Protein Precipitation

Diagram 1: Sample Preparation Workflow

Caption: Protein Precipitation Workflow.

Protocol:

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[7]

-

Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic method is designed to separate the analyte from endogenous plasma components to reduce matrix effects and ensure accurate quantification. The mass spectrometer parameters are optimized for maximum sensitivity and specificity.

Table 2: Liquid Chromatography (LC) Parameters | Parameter | Recommended Condition | | :--- | :--- | | HPLC System | Agilent 1290 Infinity II or equivalent | | Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | % B | | | 0.0 | 20 | | | 0.5 | 20 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 20 | | | 5.0 | 20 |

Table 3: Mass Spectrometry (MS) Parameters | Parameter | Recommended Condition | | :--- | :--- | | Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Ion Source Temp. | 550°C | | IonSpray Voltage | -4500 V | | Curtain Gas | 35 psi | | Collision Gas | Medium | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | | | 5-(4-n-Butylphenyl)-5-oxovaleric acid | 247.3 | 175.2 (Quantifier) | | | | 247.3 | 119.1 (Qualifier) | | | Internal Standard (¹³C₆-analog) | 253.3 | 181.2 |

Note: MRM transitions are predictive and must be optimized empirically by infusing the pure compound into the mass spectrometer.

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability.[3] The validation should assess the following parameters according to FDA guidelines.[4][11]

Diagram 2: Core Validation Parameters

Caption: Core Parameters for Method Validation.

-

Selectivity: The ability to differentiate and quantify the analyte from other components in the plasma. Assessed by analyzing at least six different blank plasma lots.

-

Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).

-

Calibration Curve: The relationship between instrument response and concentration should be linear over the defined range. A correlation coefficient (r²) > 0.99 is typically required.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting endogenous components from the plasma.

-

Stability: The stability of the analyte in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at -80°C.

Table 4: Representative Method Validation Acceptance Criteria

| Parameter | Concentration | Acceptance Criteria |

|---|---|---|

| Intra- & Inter-day Precision | LLOQ, LQC, MQC, HQC | CV ≤ 20% at LLOQ, ≤ 15% at other levels |

| Intra- & Inter-day Accuracy | LLOQ, LQC, MQC, HQC | Within 80-120% of nominal at LLOQ, 85-115% at other levels |

| Linearity (r²) | Calibration Curve | ≥ 0.99 |

| Analyte Stability | LQC, HQC | Mean concentration within ±15% of nominal |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the quantification of 5-(4-n-Butylphenyl)-5-oxovaleric acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis, essential in the fast-paced environment of drug development. By adhering to the principles of bioanalytical method validation, this protocol ensures the generation of high-quality data to support pharmacokinetic and toxicokinetic studies, ultimately facilitating critical decision-making in the progression of new therapeutic agents.

References

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.

- Mass Spectrometry in Small Molecule Drug Development.Technology Networks.

- 5-(4-iso-Propylphenyl)-5-oxovaleric acid.Vulcanchem.

- 5-(4-n-Butylphenyl)-5-oxovaleric acid.Sigma-Aldrich.

- Protein Precipitation for Biological Fluid Samples.Agilent.

- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma.

- Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.

- Quantifying Small Molecules by Mass Spectrometry.

- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.Longdom Publishing.

- What is Solid Phase Extraction (SPE)?

- Screening of Hydrophobic Interaction Chromatography for various Affibody® Molecules.Diva-Portal.org.

- Understanding and Improving Solid-Phase Extraction.

- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.

- Principles and Applications of Hydrophobic Interaction Chromatography Technology.

- FDA Guidance for Industry on Bioanalytical Method Valid

- Enhanced Extraction Technique of Omarigliptin from Human Plasma.

- Bioanalytical Method Validation Guidance for Industry.U.S.

- Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.Stanford University.

- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.

- Bioanalytical Method Validation: History, Process, and Regul

- Solid-Phase Extraction.Chemistry LibreTexts.

- Solid Phase Extraction.Affinisep.

- USFDA guidelines for bioanalytical method valid

- Bioanalytical Method Valid

Sources

- 1. longdom.org [longdom.org]

- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. hhs.gov [hhs.gov]

- 5. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. agilent.com [agilent.com]

- 8. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. affinisep.com [affinisep.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Welcome to the technical support center for 5-(4-n-Butylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity and reliability of your results.

Introduction: Understanding the Molecule

5-(4-n-Butylphenyl)-5-oxovaleric acid is a keto-acid with a butyrophenone-like core structure. Its stability is paramount for its efficacy and safety in research and pharmaceutical development. The presence of a ketone, a carboxylic acid, and an alkylated aromatic ring presents several potential pathways for degradation. This guide will walk you through the most common stability challenges and how to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I've observed a decrease in the purity of my 5-(4-n-Butylphenyl)-5-oxovaleric acid sample over time. What are the likely causes?

Answer: A decrease in purity is most likely due to chemical degradation. The primary environmental factors that can induce degradation of this molecule are exposure to light, elevated temperatures, humidity, and reactive oxygen species. The molecular structure of 5-(4-n-Butylphenyl)-5-oxovaleric acid contains functional groups susceptible to specific degradation pathways:

-

Photodegradation: The aromatic ketone core is a chromophore, meaning it absorbs light, particularly in the UV region. This absorption can lead to a photo-excited state that is more reactive. A common photodegradation pathway for aromatic ketones is photoreduction, where the ketone is reduced to a secondary alcohol.[1]

-

Oxidative Degradation: The benzylic position (the carbon atom of the butyl group attached to the phenyl ring) and the ketone itself are susceptible to oxidation.[2] Oxidative stress can lead to the formation of various byproducts, including hydroperoxides and, in more extreme cases, cleavage of the molecule.

-

Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate other degradation pathways. For some keto-acids, this can lead to decarboxylation, although this is more common for beta-keto acids.

-

Hydrolysis: The carboxylic acid moiety is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, particularly at elevated temperatures, esterification or other reactions could be promoted if reactive species are present.

To troubleshoot, it is crucial to review your storage conditions. Has the compound been exposed to light? Is the storage temperature consistently maintained? Is the container properly sealed to protect from moisture and air?

FAQ 2: What are the optimal storage conditions for 5-(4-n-Butylphenyl)-5-oxovaleric acid to ensure long-term stability?

Answer: Based on the chemical properties of the molecule and general guidelines for active pharmaceutical ingredients (APIs), the following storage conditions are recommended to minimize degradation:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including thermal degradation and oxidation. |

| Light | Protect from light (amber vials or stored in the dark) | Prevents photodegradation of the aromatic ketone.[3][4][5] |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation by displacing oxygen. |

| Container | Tightly sealed, inert container (e.g., glass) | Prevents exposure to moisture and atmospheric oxygen. |

| Form | Solid (lyophilized powder if applicable) | Solid-state is generally more stable than solutions, which can facilitate degradation reactions. |

For routine laboratory use, it is advisable to prepare smaller aliquots from the main stock to avoid repeated freeze-thaw cycles and prolonged exposure of the entire batch to ambient conditions. A supplier of a similar compound, 5-(4-Methylphenyl)-5-oxovaleric acid, recommends storage in a "Dry, sealed place".[6]

FAQ 3: I suspect my sample has degraded. How can I detect and quantify the degradation products?

Answer: A stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Troubleshooting Guide: Developing a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column is a good starting point for separating the nonpolar parent compound from potentially more polar degradation products.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient will allow for the elution of both the parent compound and a range of potential degradants with varying polarities.

-

Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring the UV spectrum of a pure sample of 5-(4-n-Butylphenyl)-5-oxovaleric acid. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended as it can help in identifying the presence of co-eluting peaks and assessing peak purity.

-

Forced Degradation Studies: To confirm that your method is "stability-indicating," you must perform forced degradation studies.[7][8][9] This involves intentionally degrading the compound under various stress conditions to generate the likely degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are present at detectable levels.

Experimental Protocol: Forced Degradation Study

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the sample before injection.

-

Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the sample before injection.

-

Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][4][5] A control sample should be kept in the dark.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

After each stress condition, analyze the samples by your developed HPLC method. A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, all of which should be well-resolved from the parent peak.

-

FAQ 4: What are some potential degradation products I should be looking for?

Answer: Based on the chemical structure, the following are plausible degradation products that could be formed under stress conditions:

-

Photoreduction Product: 5-(4-n-Butylphenyl)-5-hydroxyvaleric acid. This would result from the reduction of the ketone to a secondary alcohol.

-

Oxidative Cleavage Products: Strong oxidation could potentially cleave the molecule at the ketone or the alkyl chain, leading to smaller aromatic and aliphatic acids or ketones. For instance, oxidation of the alkyl chain could lead to benzoic acid derivatives.[2]

-

Decarboxylation Product: While less likely for this specific structure, decarboxylation would result in 1-(4-n-butylphenyl)butan-1-one.

The diagram below illustrates the potential primary degradation pathways.

Caption: Potential degradation pathways of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

FAQ 5: Could impurities from the synthesis be mistaken for degradation products?

Answer: Yes, this is a critical consideration. It is essential to have a well-characterized starting material and to understand the synthetic route to anticipate potential process-related impurities. A common synthesis for similar compounds involves a Friedel-Crafts acylation reaction.[10]

Troubleshooting Guide: Differentiating Impurities from Degradants

-

Analyze the Starting Material: A high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify and characterize any minor impurities present in the initial batch of the compound.

-

Review the Synthesis: Understanding the synthetic pathway can help predict potential side-products or unreacted starting materials that might be present. For example, in a Friedel-Crafts reaction, isomers of the alkylated phenyl ring could be formed.

-

Compare Chromatograms: Compare the HPLC chromatogram of your aged or stressed sample with that of the initial, unstressed sample (time zero). Peaks that are present at time zero and do not increase in area over time are likely process-related impurities. Peaks that grow over time under storage or stress conditions are degradation products.

The workflow below outlines a systematic approach to investigating the stability of your compound.

Caption: Workflow for stability assessment of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

By following these guidelines and troubleshooting steps, you can ensure the integrity of your 5-(4-n-Butylphenyl)-5-oxovaleric acid samples, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

-

The stability and automatic determination of ketone bodies in blood samples taken in field conditions. PubMed. Available at: [Link]

-

Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

-

A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]

-

Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. Available at: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]

-

Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry. Available at: [Link]

-

Aerobic oxidation of aryl arenes to ketones. [a]. ResearchGate. Available at: [Link]

-

Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents.

-

Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmtech. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

- CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid. Google Patents.

-

Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]

-

A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis. Available at: [Link]

-

HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? ResearchGate. Available at: [Link]

-

Conceivable routes for the synthesis of C5 α,ω-diols of 1,2-PeD,... ResearchGate. Available at: [Link]

-

Organic Chemistry – Specific Name Reactions. Available at: [Link]

-

Silver-Promoted Synthesis of 5-[(Pentafluorosulfanyl)methyl]-2-oxazolines. ResearchGate. Available at: [Link]

Sources

- 1. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. CAS 833-85-2 | 5-(4-Methylphenyl)-5-oxovaleric acid - Synblock [synblock.com]

- 7. researchgate.net [researchgate.net]

- 8. asianjpr.com [asianjpr.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Welcome to the technical support center for the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the integrity and purity of your final product.

I. Synthetic Strategy Overview

The most common and industrially viable route to 5-(4-n-butylphenyl)-5-oxovaleric acid involves a two-step process:

-

Friedel-Crafts Acylation: This step involves the reaction of n-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 5-(4-n-butylphenyl)-5-oxovaleric acid.

-

Reduction of the Keto Acid: The carbonyl group of the intermediate is then reduced to a methylene group to yield the final product. The two most common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).

This guide will address potential impurities and troubleshooting at each of these critical stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Part A: Friedel-Crafts Acylation Stage

Question 1: My NMR spectrum shows multiple aromatic signals that don't correspond to the desired para-substituted product. What are these impurities?

Answer: This is a common issue arising from the isomerization of the n-butyl group on the benzene ring under the strong Lewis acid conditions of the Friedel-Crafts reaction. The n-butylbenzene can rearrange to form more stable secondary (sec-butyl) and tertiary (tert-butyl) carbocations, leading to the formation of isomeric keto-acid impurities.

-

Causality: The Lewis acid catalyst can abstract a hydride ion from the n-butyl chain, leading to the formation of a secondary carbocation, which is more stable than the primary carbocation. This can further rearrange to an even more stable tertiary carbocation. These rearranged carbocations then undergo acylation.

-

Common Isomeric Impurities:

-

5-(4-sec-butylphenyl)-5-oxovaleric acid

-

5-(4-tert-butylphenyl)-5-oxovaleric acid

-

5-(4-isobutylphenyl)-5-oxovaleric acid

-

-

Identification: The presence of these isomers can be confirmed by careful analysis of the 1H NMR spectrum. The signals for the alkyl chain protons will differ significantly from the characteristic pattern of the n-butyl group.

| Compound | Characteristic 1H NMR Signals for Butyl Group (in CDCl₃) |

| n-Butylbenzene | ~2.61 (t, 2H, -CH₂-Ar), ~1.60 (quint, 2H, -CH₂-), ~1.36 (sext, 2H, -CH₂-), ~0.93 (t, 3H, -CH₃)[1] |

| sec-Butylbenzene | ~2.59 (sext, 1H, -CH-Ar), ~1.59 (quint, 2H, -CH₂-), ~1.22 (d, 3H, -CH₃), ~0.80 (t, 3H, -CH₃)[2] |

| Isobutylbenzene | ~2.45 (d, 2H, -CH₂-Ar), ~1.86 (sept, 1H, -CH-), ~0.89 (d, 6H, -CH(CH₃)₂)[3] |

| tert-Butylbenzene | ~1.31 (s, 9H, -C(CH₃)₃)[4] |

-

Troubleshooting & Prevention:

-

Lower Reaction Temperature: Running the reaction at a lower temperature (0-5 °C) can minimize the extent of isomerization.

-

Choice of Lewis Acid: While AlCl₃ is common, other less aggressive Lewis acids like FeCl₃ or solid acid catalysts can be explored to reduce rearrangement.[5]

-

Slow Addition of Catalyst: Adding the Lewis acid portion-wise to the reaction mixture can help control the reaction temperature and minimize side reactions.

-

Question 2: My reaction seems to have produced a significant amount of a higher molecular weight byproduct. What could this be?

Answer: This is likely due to diacylation, where a second acyl group is added to the n-butylbenzene ring. Although the first acyl group is deactivating, forcing conditions can lead to this side reaction.

-

Causality: The n-butyl group is an activating group, making the aromatic ring more susceptible to electrophilic substitution. If the reaction temperature is too high or the reaction time is too long, a second acylation can occur.

-

Potential Diacylation Products:

-

5,5'-(butyl-1,3-phenylene)bis(5-oxopentanoic acid)

-

5,5'-(butyl-1,4-phenylene)bis(5-oxopentanoic acid)

-

-

Identification: These products will have a significantly higher molecular weight, which can be confirmed by mass spectrometry. The 1H NMR will show a more complex aromatic region and a higher integration of the aliphatic chain protons relative to the aromatic protons.

-

Troubleshooting & Prevention:

-

Control Stoichiometry: Use a molar ratio of n-butylbenzene to glutaric anhydride of at least 1:1, or a slight excess of n-butylbenzene.

-

Optimize Reaction Conditions: Avoid high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

-

Question 3: My final product after the Friedel-Crafts reaction is an oil and difficult to crystallize. Why is this happening?

Answer: The presence of isomeric impurities, as discussed in Question 1, can significantly lower the melting point of the product mixture, leading to an oil or a waxy solid that is difficult to crystallize. Unreacted starting materials can also contribute to this issue.

-

Troubleshooting & Purification:

-

Aqueous Work-up: A thorough aqueous work-up is crucial to remove the Lewis acid and any water-soluble byproducts. This typically involves quenching the reaction with ice and water, followed by extraction with an organic solvent.

-

Column Chromatography: If a mixture of isomers is present, purification by column chromatography on silica gel may be necessary. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

-

Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent system can be effective. Toluene, or a mixture of ethyl acetate and hexane, are good starting points for recrystallization trials.

-

Part B: Reduction Stage (Clemmensen & Wolff-Kishner)

Question 4: I performed a Clemmensen reduction, but my product still shows a carbonyl peak in the IR spectrum. What went wrong?

Answer: Incomplete reduction is a common issue with the Clemmensen reduction, which is a heterogeneous reaction occurring on the surface of the zinc amalgam.

-

Causality:

-

Inactive Zinc Amalgam: The zinc surface can become deactivated by impurities or oxidation.

-

Insufficient Acid: The concentration of hydrochloric acid can decrease over the course of the reaction.

-

Poor Mixing: Inefficient stirring can lead to poor contact between the substrate and the zinc amalgam.

-

-

Troubleshooting & Protocol:

-

Freshly Prepared Zinc Amalgam: Always use freshly prepared and activated zinc amalgam for the best results.

-

Maintain Acid Concentration: Add fresh portions of concentrated hydrochloric acid throughout the reaction to maintain a strongly acidic environment.

-

Vigorous Stirring: Ensure efficient stirring to maximize the surface contact between the reactants.

-

Use of a Co-solvent: For substrates with low solubility in aqueous acid, adding a co-solvent like toluene can improve the reaction rate.

-

Question 5: After my Wolff-Kishner reduction, I see byproducts in my analysis. What are the likely side reactions?

Answer: The Wolff-Kishner reduction is performed under high temperatures and strongly basic conditions, which can lead to several side reactions.

-

Causality & Common Impurities:

-

Incomplete Hydrazone Formation: If the initial formation of the hydrazone is incomplete, the starting keto-acid will remain as an impurity.

-

Azine Formation: The hydrazone can react with another molecule of the keto-acid to form an azine, a dimer-like impurity.

-

Rearrangement Products: Under the harsh basic conditions, other base-sensitive functional groups in more complex molecules could undergo rearrangement, though this is less likely for the target molecule itself.

-

-

Troubleshooting & Prevention:

-

Use of a High-Boiling Solvent: A high-boiling solvent like diethylene glycol or triethylene glycol is necessary to reach the high temperatures required for the decomposition of the hydrazone.[6]

-

Anhydrous Conditions: While not strictly necessary for the Huang-Minlon modification, minimizing water can sometimes improve yields by favoring hydrazone formation.

-

Sufficient Base: A stoichiometric excess of a strong base like potassium hydroxide is required to deprotonate the hydrazone.

-

Question 6: How do I choose between the Clemmensen and Wolff-Kishner reduction?

Answer: The choice depends on the stability of your substrate to acidic or basic conditions.

-

Clemmensen Reduction: Use this method if your molecule is stable in strong acid. It is generally effective for aryl-alkyl ketones.[7][8]

-

Wolff-Kishner Reduction: This is the preferred method for substrates that are sensitive to acid. However, it is not suitable for base-sensitive molecules.[9][10]

For the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid, both methods are generally applicable as the molecule does not contain other highly acid or base-sensitive functional groups. The choice may come down to practical considerations such as available reagents and equipment.

III. Experimental Protocols & Workflows

Workflow for Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Caption: General workflow for the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid.

Protocol 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise.

-

To this mixture, add n-butylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(4-n-butylphenyl)-5-oxovaleric acid.

Protocol 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc wool with a solution of mercuric chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and the crude 5-(4-n-butylphenyl)-5-oxovaleric acid (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated hydrochloric acid periodically during the reflux period.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

In a round-bottom flask equipped with a reflux condenser, combine the crude 5-(4-n-butylphenyl)-5-oxovaleric acid (1.0 eq), hydrazine hydrate (excess), and potassium hydroxide (catalytic) in diethylene glycol.

-

Heat the mixture to a temperature that allows for the formation of the hydrazone (typically around 130-150 °C).

-

After hydrazone formation is complete, increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas (typically around 190-200 °C).

-

Once the evolution of gas ceases, cool the reaction mixture.

-

Dilute the cooled mixture with water and acidify with hydrochloric acid.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by recrystallization.

IV. Impurity Formation Mechanisms

Isomerization of n-Butylbenzene

Caption: Simplified mechanism for the isomerization of n-butylbenzene.

V. References

-

ResearchGate. (2025). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]

-

PMC. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

-

Quora. (2024). In the acylation of acid anhydride with benzene, what would be the probable product? Retrieved from [Link]

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-